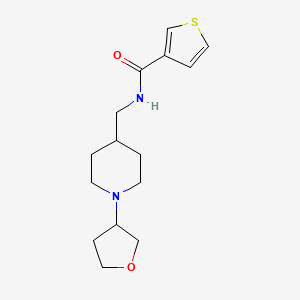![molecular formula C16H16ClNO B2813956 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1042556-40-0](/img/structure/B2813956.png)
4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” consists of a phenol group attached to an indane structure with a chlorine atom . The indane structure is a bicyclic compound, consisting of a benzene ring fused with a cyclopentane ring .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” are not available, indane derivatives have been known to undergo various chemical reactions. For example, they can react with sodium ions to yield a salt, a process that can be reversed by adding an aqueous solution of hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Studies
Compounds with a similar structure, specifically 2,3-dihydro-1H-inden-1-one derivatives, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” may also have potential anti-inflammatory applications.
Anticancer Activity
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties , including anticancer activity . This suggests that “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” may also have potential anticancer applications.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” may also have potential antioxidant applications.
Antimicrobial Activity
Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents . This suggests that “4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” may also have potential antimicrobial applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFJKXITKLTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)
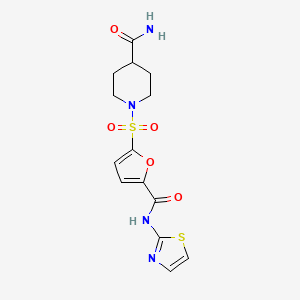

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)
![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

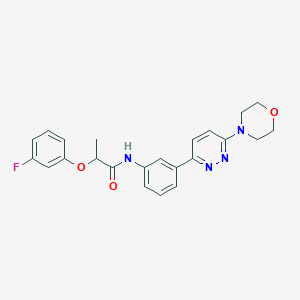
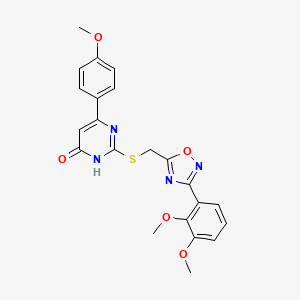
![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
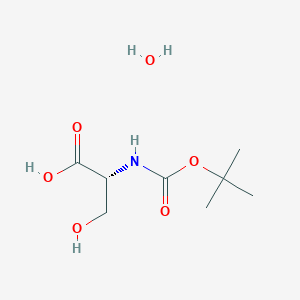
![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)
